molecular formula C19H34N2O4S B11044685 methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate

methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate

Cat. No.: B11044685
M. Wt: 386.6 g/mol
InChI Key: HTSWWJFXGODIMJ-UHFFFAOYSA-N
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Description

Methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate is an organic compound with the molecular formula C19H34N2O4S. This compound is characterized by its complex structure, which includes a cyclohexyl ring, a valine derivative, and a methionine derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexyl derivative: The starting material, 4-methylcyclohexanecarboxylic acid, is reacted with thionyl chloride to form the corresponding acyl chloride.

    Coupling with valine: The acyl chloride is then reacted with valine in the presence of a base such as triethylamine to form the valyl derivative.

    Methionine addition: The valyl derivative is then coupled with methionine methyl ester in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Glimepiride: A sulfonylurea compound with a similar cyclohexyl structure.

    Semustine: A nitrosourea compound with a related cyclohexyl derivative.

Uniqueness

Methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate is unique due to its combination of a cyclohexyl ring, valine, and methionine derivatives. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H34N2O4S

Molecular Weight

386.6 g/mol

IUPAC Name

methyl 2-[[3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C19H34N2O4S/c1-12(2)16(21-17(22)14-8-6-13(3)7-9-14)18(23)20-15(10-11-26-5)19(24)25-4/h12-16H,6-11H2,1-5H3,(H,20,23)(H,21,22)

InChI Key

HTSWWJFXGODIMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)OC

Origin of Product

United States

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